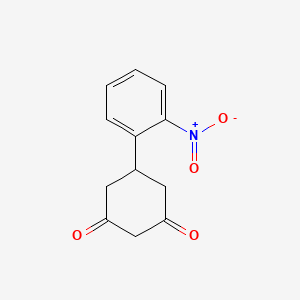

5-(2-Nitrophenyl)cyclohexane-1,3-dione

Description

5-(2-Nitrophenyl)cyclohexane-1,3-dione is a nitro-substituted derivative of cyclohexane-1,3-dione, a scaffold renowned for its role in medicinal chemistry and agrochemicals. Cyclohexane-1,3-dione derivatives are characterized by a six-membered diketone ring, enabling diverse reactivity and chelation properties .

Properties

IUPAC Name |

5-(2-nitrophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDZTIWXOFETFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)cyclohexane-1,3-dione typically involves the reaction of 2-nitrobenzaldehyde with cyclohexane-1,3-dione under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.

Cyclization: It can participate in cyclization reactions to form heterocyclic compounds, such as indoles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products Formed

Reduction: 5-(2-Aminophenyl)cyclohexane-1,3-dione.

Substitution: Various substituted cyclohexane-1,3-dione derivatives.

Cyclization: Indole derivatives.

Scientific Research Applications

A. Chemistry

- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including reduction, substitution, and condensation reactions. For instance, the nitro group can be reduced to an amino group or substituted with nucleophiles to generate diverse derivatives .

B. Biological Applications

- Antimicrobial Properties : Research has indicated that derivatives of 5-(2-Nitrophenyl)cyclohexane-1,3-dione exhibit antimicrobial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. Studies have shown that these compounds can inhibit bacterial growth effectively .

- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Its ability to interact with cellular targets suggests it may inhibit specific enzymes involved in cancer progression. For example, it may modulate reactive oxygen species (ROS) levels in cells, influencing oxidative stress responses that are crucial in cancer biology .

C. Industrial Applications

- Dyes and Pigments : The unique chemical structure of this compound makes it suitable for use in the production of dyes and pigments. Its ability to undergo various chemical transformations allows for the development of colorants with specific properties tailored for industrial applications .

A. Antimicrobial Activity Study

A study conducted on several derivatives of this compound demonstrated significant antibacterial activity against E. coli and S. aureus. The results indicated that modifications to the nitrophenyl group could enhance efficacy, leading to the development of new antibacterial agents .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | E. coli | 20 |

B. Anticancer Mechanism Investigation

Research exploring the anticancer mechanisms of this compound revealed that it could induce apoptosis in cancer cells through ROS modulation and DNA interaction. The compound's structure allows it to intercalate into DNA strands, disrupting normal cellular functions .

| Mechanism | Effect on Cancer Cells |

|---|---|

| ROS Modulation | Induces apoptosis |

| DNA Intercalation | Disrupts replication |

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)cyclohexane-1,3-dione involves its interaction with various molecular targets depending on the specific application. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(2-Nitrophenyl)cyclohexane-1,3-dione with key analogs from the evidence, focusing on substituent effects, bioactivity, and synthesis:

Key Observations:

Substituent Position and Bioactivity :

- Para-substituted derivatives (e.g., 5c ) exhibit superior anticancer activity due to optimal binding with protein targets (e.g., 2ZOQ) . The ortho-nitro group in the target compound may reduce binding affinity compared to 5c due to steric clashes.

- Ortho-substituents (e.g., 5d and the nitro analog) generally show reduced yields in Michael addition reactions compared to para-substituted analogs, likely due to steric interference during synthesis .

Electronic Effects :

- The nitro group’s strong electron-withdrawing nature may enhance hydrogen bonding or charge-transfer interactions in antimicrobial assays, similar to bromine in 5c and 5d .

- In contrast, alkyl substituents (e.g., dimethyl groups in 5a ) prioritize hydrophobic interactions, favoring antimicrobial over anticancer activity .

Synthetic Accessibility :

- Cyclohexane-1,3-dione derivatives are typically synthesized via Michael addition or multi-component reactions. The nitro group’s reactivity may necessitate optimized conditions (e.g., controlled pH or catalysts) to avoid side reactions .

Biological Activity

5-(2-Nitrophenyl)cyclohexane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexane-1,3-dione with 2-nitrophenyl derivatives. Various methods have been employed to optimize yields and purity, often utilizing solvent-free conditions or catalytic systems to enhance efficiency . Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are standard for confirming the structure and purity of synthesized compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Enterococcus faecalis, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent apoptosis. The IC50 values found for these cell lines were approximately:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These findings suggest that the compound may act as a promising candidate for further anticancer drug development .

Study on Antimicrobial Activity

In a study assessing the antibacterial efficacy of various nitro-substituted cyclohexane derivatives, it was found that compounds similar to this compound exhibited significant activity against resistant strains of bacteria. The study highlighted that structural modifications could enhance antibacterial properties, emphasizing the role of the nitro group in increasing activity against Staphylococcus aureus .

Study on Anticancer Mechanism

Another research focused on the mechanism of action of this compound in cancer cells. The study revealed that treatment with this compound led to increased levels of p53 protein, a crucial regulator of the cell cycle and apoptosis. This suggests that the compound may exert its anticancer effects through modulation of key signaling pathways involved in cell survival and death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2-Nitrophenyl)cyclohexane-1,3-dione, and how do reaction conditions influence yield and purity?

- Methodology :

- Route 1 : Condensation of 2-nitroaniline with cyclohexane-1,3-dione under acidic or basic conditions. Monitor temperature (60–100°C) and solvent polarity (e.g., ethanol vs. DMF) to optimize imine formation .

- Route 2 : Nitration of pre-functionalized cyclohexane-1,3-dione derivatives using mixed acid (HNO₃/H₂SO₄). Control nitration regioselectivity via directing groups or steric effects .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity >95% confirmed by HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Methods :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitroaryl) and diketone carbonyls (δ 2.5–3.5 ppm for cyclohexane protons, δ 200–210 ppm for carbonyl carbons) .

- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .

- X-ray Crystallography : Resolve conformational details (e.g., envelope conformation of the cyclohexane ring and nitro group orientation) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic addition or cyclocondensation reactions?

- Mechanistic Insights :

- The electron-withdrawing nitro group enhances electrophilicity of the diketone, facilitating nucleophilic attacks (e.g., enolate formation for aldol condensation). Compare kinetics with non-nitro analogs using UV-Vis or NMR monitoring .

- In cyclocondensation (e.g., with thiourea or hydrazines), the nitro group stabilizes transition states via resonance, improving yields of heterocyclic products (e.g., thiophenes or pyrazoles) .

Q. What computational methods predict the biological activity or reaction pathways of this compound?

- Approaches :

- DFT Calculations : Optimize geometry (B3LYP/6-31G**) to study tautomerism (keto-enol equilibrium) and nitro group electronic effects .

- Molecular Docking : Screen against biological targets (e.g., kinases or antimicrobial enzymes) using AutoDock Vina. Validate with in vitro assays for IC₅₀ or MIC values .

Q. How can researchers resolve contradictions in experimental data regarding stability under varying pH or temperature?

- Methodology :

- pH Stability : Perform accelerated degradation studies (pH 1–13, 25–60°C) with HPLC monitoring. Nitro groups may hydrolyze under basic conditions (pH >10), requiring buffered solutions for storage .

- Thermal Analysis : Use TGA/DSC to identify decomposition thresholds (>200°C typical for nitroaromatics). Cross-validate with kinetic studies (Arrhenius plots) .

- Contradiction Resolution : Replicate conflicting experiments with controlled humidity and oxygen levels, as nitro compounds are sensitive to photolysis and oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.